molecular formula C5H12O<br>C5H12O<br>CH3(CH2)3CH2OH B3423595 1-Pentanol CAS No. 30899-19-5

1-Pentanol

Cat. No.: B3423595
CAS No.: 30899-19-5
M. Wt: 88.15 g/mol
InChI Key: AMQJEAYHLZJPGS-UHFFFAOYSA-N
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Description

1-Pentanol, also known as pentan-1-ol, is an organic compound with the chemical formula CH₃(CH₂)₄OH. It is a primary alcohol, characterized by a hydroxyl group (-OH) attached to the first carbon of a five-carbon chain. This compound is a colorless liquid with a distinctive aroma and is one of the eight isomeric alcohols with the formula C₅H₁₁OH .

Mechanism of Action

Target of Action

1-Pentanol, also known as Pentan-1-ol, is a primary alcohol . It is a colorless liquid with a distinctive aroma . The primary target of this compound is the hydroxyl group (OH), which is the active site of many reactions .

Mode of Action

This compound interacts with its targets through its hydroxyl group. This group can participate in a variety of chemical reactions, leading to changes in the compound and its environment. For example, the ester formed from this compound and butyric acid is pentyl butyrate, which has an apricot-like odor . Similarly, the ester formed from this compound and acetic acid is amyl acetate (also called pentyl acetate), which has a banana-like odor .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be synthesized from 1-butene by hydroformylation followed by hydrogenation of the resulting pentanal . In the context of biological systems, endogenous threonine and citrate pathways in E. coli can synthesize the important precursor 2-ketocaproate, which could be further converted to milligram-scale this compound and 1-hexanol by the introduced 2-Ketoisovalerate decarboxylase (Kivd) and alcohol dehydrogenase VI (ADH6) .

Pharmacokinetics

It has a density of 0.811 g cm^−3, a melting point of −78 °C, and a boiling point of 137 to 139 °C . Its solubility in water is 22 g L^−1, indicating that it can be distributed in aqueous environments . Its log P value is 1.348, suggesting that it has a moderate lipophilicity .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it is used as a solvent, a biological drying agent, and in the synthesis of some fragrance compounds . It is also a common component of fusel alcohols (fusel oils), the undesirable byproducts of alcoholic fermentation .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its vapor pressure is 200 Pa at 20 °C, indicating that it can evaporate into the air under normal environmental conditions . Its flash point is 49 °C, and its autoignition temperature is 300 °C, suggesting that it can ignite under certain conditions . These properties can affect the compound’s action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

1-Pentanol plays a significant role in biochemical reactions due to its hydroxyl group, which is the active site for many reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be esterified with butyric acid to form pentyl butyrate, which has an apricot-like odor. It can also form amyl acetate (pentyl acetate) when reacted with acetic acid, which has a banana-like odor . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, short-chain alcohols like this compound can cause volume increases when partitioning into lipid bilayers, affecting membrane properties and potentially altering cell signaling . Additionally, this compound’s impact on gene expression and cellular metabolism can lead to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can participate in hydrogen bonding due to its hydroxyl group, leading to interactions with other biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. For instance, the hydroxyl group of this compound can form hydrogen bonds with the active sites of enzymes, potentially altering their activity . This can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard conditions, but its effects on cellular function can vary with prolonged exposure. Long-term studies have shown that this compound can cause changes in cellular function, including alterations in membrane properties and enzyme activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound can cause toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of other alcohols and esters. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, the compound’s hydrophobic nature allows it to partition into lipid bilayers, influencing its distribution within cellular membranes . These interactions are important for understanding how this compound is transported and localized within biological systems.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . Understanding its subcellular localization is essential for elucidating its role in cellular processes.

Preparation Methods

1-Pentanol can be synthesized through several methods:

Chemical Reactions Analysis

1-Pentanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Pentanol is one of several isomeric alcohols with the formula C₅H₁₁OH. Similar compounds include:

This compound is unique due to its linear structure and primary alcohol classification, which influence its reactivity and applications .

Properties

IUPAC Name

pentan-1-ol
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InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3
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InChI Key

AMQJEAYHLZJPGS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCO
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Molecular Formula

C5H12O, Array
Record name N-PENTANOL
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Related CAS

37411-22-6 (magnesium salt)
Record name n-Pentanol
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DSSTOX Substance ID

DTXSID6021741
Record name 1-Pentanol
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Molecular Weight

88.15 g/mol
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Physical Description

N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid
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Boiling Point

280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C
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Flash Point

91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c.
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Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol
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Density

0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816
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Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Color/Form

Colorless liquid

CAS No.

71-41-0, 30899-19-5
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Record name 1-PENTANOL
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Melting Point

-110 °F (NTP, 1992), -79 °C, -78.9 °C
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Synthesis routes and methods I

Procedure details

To synthesize tri-n-pentylamine, a solution of 1 mol of n-pentylamine in 4 mol of n-pentanol was prepared. This solution was treated with 0.25% by weight of 50% strength by weight sodium hydroxide solution.
Quantity
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Synthesis routes and methods II

Procedure details

One of the commercially important ways to manufacture n-amyl acetate is by the catalytic esterification of n-amyl alcohol with acetic acid. n-Amyl acetate (b.p.=148.4° C.), n-amyl alcohol (b.p.=138.1° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 94.8° C. and containing 10.5 weight percent n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. n-Amyl acetate forms a binary azeotrope with water boiling at 95.2° C. containing 59 wt. % n-amyl acetate. n-Amyl alcohol also forms a binary minimum azeotrope with water which boils at 95.8° C. and contains 45.6 wt. % n-amyl alcohol. Thus in the esterification of n-amyl alcohol with acetic acid to form n-amyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-amyl acetate - n-amyl alcohol - water ternary azeotrope. It is therefore impossible to produce n-amyl acetate from n-amyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-amyl acetate, n-amyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 94.8° C. and containing 10.5 wt. % n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. Extractive distillation would be an attractive method of effecting the separation of n-amyl acetate from n-amyl alcohol if agents can be found that (1) will break the n-amyl acetate - n-amyl alcohol - water azeotrope and (2) are easy to recover from the n-amyl alcohol, that is, form no azeotrope with n-amyl alcohol and boil sufficiently above n-amyl alcohol to make the separation by rectification possible with only a few theoretical plates.
Name
Quantity
0 (± 1) mol
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Reaction Step One
Name
n-amyl acetate n-amyl alcohol water
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (5.21 g., 0.02 mole) and 4-amino-1-(4-methoxybenzyl)piperidine (4.5 g., 0.02 mole) in 80 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography (silica gel, ethyl acetate-n-hexane) to yield 2.88 g. (31%) of 6-chloro-2,3-dihydro-2-[1-[(4-methoxyphenyl)methyl]-4-piperidinyl]-1,3-dioxo-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (10.1 g., 0.0386 mole) and 4-amino-1-(3-trifluoromethylbenzyl)piperidine (10.0 g., 0.0386 mole) in 200 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography to yield 8.1 g. (42% yield) of 6-chloro-2,3-dihydro-1,3-dioxo-2-[1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The sulfonated porous styrene-divinylbenzene copolymer particles can be produced by a known method. For example, such copolymer particles can be obtained by suspension polymerizing divinylbenzene and a styrene monomer in the presence of a water-insoluble organic solvent such as amyl alcohol, toluene or the like, isolating the produced particles, swelling them with a swelling agent such as dichloroethane, trichloroethane or the like, and adding thereto concentrated sulfuric acid or chlorosulfuric acid to effectuate a sulfonation reaction at room temperature to 120° C. The ion exchange capacity can be adjusted by properly controlling the reaction conditions at the time of reaction with concentrated sulfuric acid or chlorosulfuric acid. The porosity of the column packing material of this invention can be adjusted by properly selecting the reaction conditions, especially the kind and amount of the water-insoluble organic solvent used, at the time of suspension polymerization. The particle size can also be adjusted by properly selecting the suspension polymerization conditions.
Name
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[Compound]
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
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Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentanol
Reactant of Route 2
1-Pentanol
Reactant of Route 3
1-Pentanol
Reactant of Route 4
1-Pentanol
Reactant of Route 5
1-Pentanol
Reactant of Route 6
1-Pentanol

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